Ethyl cis-5-Amino-tetrahydro-pyran-2-carboxylate: A Critical Peptidomimetic Scaffold in Targeted Drug Discovery
Ethyl cis-5-Amino-tetrahydro-pyran-2-carboxylate: A Critical Peptidomimetic Scaffold in Targeted Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In modern medicinal chemistry, the transition from linear peptides to conformationally restricted peptidomimetics is a cornerstone of improving pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate (and its hydrochloride salt) has emerged as a highly valuable bifunctional building block. By locking the amino and carboxylate functionalities into a rigid tetrahydropyran (THP) ring, this scaffold provides precise spatial vectors for pharmacophore attachment.
As a Senior Application Scientist who has guided numerous pipeline optimizations, I have structured this technical guide to detail the chemical properties, mechanistic utility, and field-proven synthetic protocols for integrating this specific cis-pyran scaffold into active pharmaceutical ingredients (APIs)—most notably in the development of Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors[1].
Chemical Identity & Structural Rationale
The utility of the cis-5-amino-tetrahydro-pyran-2-carboxylate core lies in its bioisosteric relationship to cyclic amino acids (like proline) and its ability to act as a rigid spacer.
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Conformational Restriction: The six-membered oxygen-containing ring restricts the rotational degrees of freedom found in linear aliphatic chains. The cis-configuration ensures that the C2-carboxylate and C5-amino groups occupy specific axial/equatorial positions, directing attached functional groups into precisely defined 3D space.
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Heteroatom Effects: The oxygen atom in the pyran ring improves aqueous solubility compared to carbocyclic analogs (e.g., cyclohexanes) and can participate in critical water-mediated hydrogen bonding within the target protein's active site.
Physicochemical Properties
The quantitative data for the hydrochloride salt of this scaffold is summarized below for rapid reference during synthetic planning:
| Property | Value |
| Chemical Name | Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride |
| CAS Number | 131651-14-4 |
| Molecular Formula | C₈H₁₆ClNO₃ |
| Molecular Weight | 209.67 g/mol |
| Physical Form | Solid (typically crystalline powder) |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/N₂) |
| GHS Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) |
Mechanistic Application: H-PGDS Inhibition
The most prominent therapeutic application of this scaffold is its use as a core intermediate in the synthesis of H-PGDS inhibitors [1][2]. H-PGDS is the enzyme responsible for the isomerization of Prostaglandin H2 (PGH2) into Prostaglandin D2 (PGD2).
Overproduction of PGD2 is a primary pathological driver in allergic inflammation, neurodegenerative diseases, and muscle necrosis—specifically in Duchenne Muscular Dystrophy (DMD) [1][3]. By incorporating the cis-pyran scaffold into quinoline-3-carboxamides or cyclobutane derivatives, researchers have achieved highly potent, selective H-PGDS inhibitors that block this cascade[2][4].
Fig 1. Arachidonic acid cascade highlighting H-PGDS inhibition by pyran-scaffold derivatives.
Experimental Methodology: Scaffold Integration Workflow
When integrating Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate into a larger API, the most common first step is an amide coupling at the C5-amine. Because the amine is sterically hindered by the pyran ring, standard coupling conditions often result in poor yields or epimerization.
The following protocol is a self-validating system designed to maximize yield while preserving the critical cis-stereochemistry.
Step-by-Step Amide Coupling Protocol
1. Free-Basing the Scaffold:
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Action: Suspend Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
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Causality: The HCl salt must be neutralized to render the amine nucleophilic. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, and it is basic enough to fully liberate the amine.
2. Carboxylic Acid Activation:
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Action: In a separate flask, dissolve the target carboxylic acid (1.05 eq) in DMF. Add HATU (1.1 eq) and stir for 15 minutes at 0°C.
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Causality: HATU is utilized because the C5-amine on the pyran ring is sterically hindered. HATU generates a highly reactive HOAt ester that accelerates the coupling rate, minimizing the time the activated acid spends in basic conditions, thereby preventing epimerization.
3. Amide Bond Formation & Self-Validation:
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Action: Transfer the free-based pyran solution to the activated acid dropwise. Stir at room temperature.
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Self-Validating Checkpoint: Do not proceed to quenching until LC-MS confirms >95% consumption of the pyran scaffold. Why? Unreacted pyran scaffold closely co-elutes with the coupled product during normal-phase silica chromatography. Forcing completion here validates the downstream purification strategy.
4. Quenching and Workup:
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Action: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (3x) and brine.
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Causality: The 5% LiCl wash is a critical, field-proven technique to pull residual DMF out of the organic layer, which would otherwise ruin the resolution of the subsequent silica gel column.
5. Purification:
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Action: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Fig 2. Step-by-step workflow for the amide coupling of the pyran-2-carboxylate scaffold.
Analytical Validation & Quality Control
Maintaining the cis-configuration is paramount. Epimerization to the trans-isomer alters the spatial trajectory of the final drug molecule, often resulting in a complete loss of target affinity.
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Chiral HPLC: Post-purification, the product must be subjected to chiral stationary phase HPLC. The cis and trans isomers of pyran-based amides typically show baseline separation on amylose-based columns (e.g., Chiralpak AD-H).
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2D-NMR (NOESY/ROESY): To definitively assign the stereochemistry, Nuclear Overhauser Effect (NOE) spectroscopy is required. A strong NOE cross-peak between the protons at C2 and C5 confirms the cis-relationship (1,3-diaxial or equatorial-equatorial spatial proximity depending on the ring flip), validating the structural integrity of the synthesized batch.
Conclusion
Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate is far more than a simple chemical intermediate; it is a sophisticated structural tool for modern drug discovery. By understanding the causality behind its handling—specifically the need for sterically accommodating coupling reagents and rigorous stereochemical validation—researchers can effectively leverage this scaffold to develop next-generation therapeutics for complex diseases like Duchenne Muscular Dystrophy.
References
- World Intellectual Property Organization (WIPO).WO2017103851A1: Quinoline-3-carboxamides as H-PGDS inhibitors.
- World Intellectual Property Organization (WIPO).WO2018069863A1: 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase inhibitors.
Sources
- 1. WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors - Google Patents [patents.google.com]
- 2. WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors - Google Patents [patents.google.com]
- 3. WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors - Google Patents [patents.google.com]
- 4. WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors - Google Patents [patents.google.com]
